molecular formula C13H16O2 B1600958 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 3125-36-8

6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B1600958
CAS No.: 3125-36-8
M. Wt: 204.26 g/mol
InChI Key: ZNZHGMCIQLVQJP-UHFFFAOYSA-N
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Description

6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is a derivative of naphthalene, characterized by a methoxy group at the 6-position and a vinyl group at the 1-position. This compound is known for its unique structure, which combines aromatic and aliphatic features, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-ethenyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-13(14)8-4-5-10-9-11(15-2)6-7-12(10)13/h3,6-7,9,14H,1,4-5,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZHGMCIQLVQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474089
Record name 1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3125-36-8
Record name 1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reaction of 6-methoxytetralone with vinylmagnesium bromide . The reaction proceeds under anhydrous conditions, often in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, depending on the desired product.

Major Products

Scientific Research Applications

6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The methoxy and vinyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

    1-Vinyl-1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol:

    1-Ethenyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol: A structural isomer with distinct properties.

Uniqueness

6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and vinyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields .

Biological Activity

6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 3125-36-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and applications.

This compound has the molecular formula C13H16OC_{13}H_{16}O and a molecular weight of 204.27 g/mol. It is characterized by a vinyl group attached to a tetrahydronaphthalene structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H16OC_{13}H_{16}O
Molecular Weight204.27 g/mol
CAS Number3125-36-8
Boiling PointNot specified
DensityNot specified

Antimicrobial Properties

Research indicates that compounds related to tetrahydronaphthalene structures exhibit antimicrobial activities. For instance, derivatives of naphthalene have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound in this regard remains underexplored but suggests potential for further investigation.

The proposed mechanism for the biological activity of tetrahydronaphthalene derivatives often involves interaction with cellular membranes and modulation of signaling pathways associated with cell growth and apoptosis. The presence of the methoxy and vinyl groups may enhance lipophilicity and facilitate membrane penetration, thereby influencing cellular responses.

Synthesis Methods

Synthesis of this compound can be achieved through various chemical reactions involving starting materials such as naphthalene derivatives and methoxy compounds. Typical methods include:

  • Vinylation Reaction : Utilizing vinyl halides in the presence of a base to introduce the vinyl group onto the tetrahydronaphthalene framework.
  • Methoxylation : Employing methanol or methoxy reagents in conjunction with acid catalysts to introduce the methoxy group at the appropriate position.

Future Directions

Given the preliminary findings regarding its biological activity and structural analogs, future research should focus on:

  • In vitro Studies : Conducting detailed assays to evaluate antimicrobial and anticancer activities.
  • Mechanistic Studies : Investigating the specific pathways affected by the compound in cellular models.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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